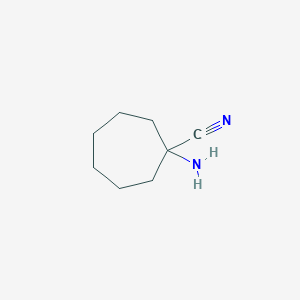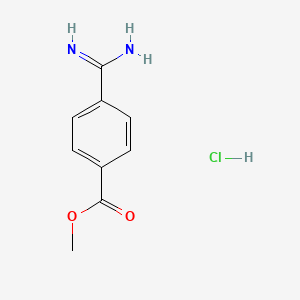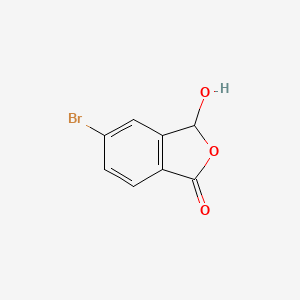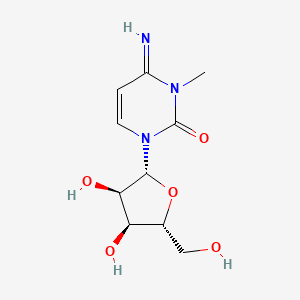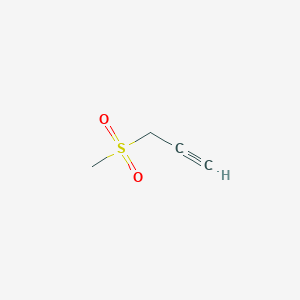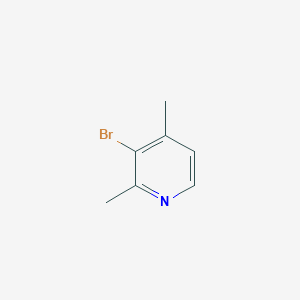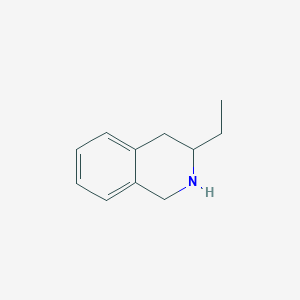
4-(4-乙酰基-3-羟基-2-丙基苯氧基)丁酸乙酯
描述
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the linear formula C23H28O6 . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . This compound is an intermediate in the synthesis of Tipelukast-d6, a novel oral anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is characterized by its linear formula C23H28O6 . Further details about its molecular structure, such as bond lengths and angles, would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate are not provided in the search results, it’s important to note that esters like this compound typically undergo reactions such as hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester bond is broken by water in the presence of a catalyst, producing an alcohol and a carboxylic acid or its salt .科学研究应用
抗菌活性:Mulwad、Pawar 和 Chaskar (2008 年) 的一项研究探讨了四唑衍生物的合成,包括与 4-(4-乙酰基-3-羟基-2-丙基苯氧基)丁酸乙酯相关的化合物。这些化合物表现出显着的抗菌活性,表明在开发新型抗菌剂方面具有潜在应用 (Mulwad、Pawar 和 Chaskar,2008 年)。
药物开发合成:已经探索了包括与 4-(4-乙酰基-3-羟基-2-丙基苯氧基)丁酸乙酯在结构上相关的各种化合物的合成,以了解其在药物开发中的潜力。例如,Zhang (2005) 描述了 4-苯基-2-丁酮的制备,它是合成消炎药的前体 (Zhang,2005 年)。
海洋真菌研究:Sun 等人 (2009 年) 对海洋真菌木霉 G20-12 的研究导致分离出与 4-(4-乙酰基-3-羟基-2-丙基苯氧基)丁酸乙酯在结构上相似的化合物。这些研究有助于了解海洋生物多样性和潜在的药理应用 (Sun 等人,2009 年)。
降胆固醇药物的构建模块:相关的化合物 (S)-4-氯-3-羟基丁酸乙酯已被研究作为合成高胆固醇血症药物的构建模块。Jung 等人 (2010 年) 专注于使用酿酒酵母还原酶进行不对称合成,表明该化合物在开发降胆固醇药物中具有重要意义 (Jung 等人,2010 年)。
抗氧化特性:Zhang 等人 (2009 年) 从核桃仁中分离出各种酚类化合物,表现出显着的抗氧化活性。这些发现表明,包括 4-(4-乙酰基-3-羟基-2-丙基苯氧基)丁酸乙酯在内的类似化合物由于其抗氧化特性,具有潜在的健康益处 (Zhang 等人,2009 年)。
属性
IUPAC Name |
ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRCWBKCYZCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559018 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88420-31-9 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


